2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine

TMPRSS2 inhibition SARS-CoV-2 Mpro target selectivity

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS 106635-86-3) is a synthetic 8-aminoquinoline derivative with the molecular formula C19H17F3N2O3 and a molecular weight of 378.35 g/mol. It serves as the critical 8-aminoquinoline core scaffold from which the FDA-approved antimalarial drug tafenoquine (WR is derived through N-alkylation with a pentane-1,4-diamine side chain.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.3 g/mol
CAS No. 106635-86-3
Cat. No. B027490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
CAS106635-86-3
Molecular FormulaC19H17F3N2O3
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
InChIInChI=1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
InChIKeyUSGZHEQRIPMHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS 106635-86-3): Procurement-Relevant Identity & Core Characteristics


2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS 106635-86-3) is a synthetic 8-aminoquinoline derivative with the molecular formula C19H17F3N2O3 and a molecular weight of 378.35 g/mol . It serves as the critical 8-aminoquinoline core scaffold from which the FDA-approved antimalarial drug tafenoquine (WR 238605) is derived through N-alkylation with a pentane-1,4-diamine side chain [1]. The compound belongs to the 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline series, a class recognized since the early 1980s for potent blood schizontocidal and radical curative antimalarial activity [2]. Unlike its N-substituted analog tafenoquine, the free 8-amino group confers a distinct pharmacological profile: the compound exhibits selective inhibition of the host serine protease TMPRSS2 while lacking activity against SARS-CoV-2 main protease (Mpro), a dual-inhibition property characteristic of tafenoquine [3].

Why 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine Cannot Be Interchanged with Tafenoquine or Other 8-Aminoquinolines


Despite sharing the quinoline core with tafenoquine (CAS 106635-80-7) and primaquine, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine (CAS 106635-86-3) possesses a free primary amine at the 8-position rather than the N-alkylamino side chain present in the antimalarial drugs [1]. This structural difference directly alters the compound's target engagement profile: whereas tafenoquine functions as a dual inhibitor of both TMPRSS2 and SARS-CoV-2 Mpro, the 8-amino analog selectively inhibits TMPRSS2 without measurable Mpro activity [2]. Furthermore, the compound is the essential penultimate intermediate in the patented synthesis of tafenoquine succinate, not a pharmacologically equivalent substitute [3]. Substituting this intermediate with a different 8-aminoquinoline scaffold would disrupt the validated synthetic route and introduce uncharacterized impurities, making interchange inadvisable for both research and industrial procurement contexts.

Quantitative Differentiation Evidence for 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine vs. Closest Analogs


Target Selectivity: TMPRSS2 Inhibition Without SARS-CoV-2 Mpro Activity vs. Dual-Inhibitor Tafenoquine

In a direct comparative study, 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine was evaluated alongside tafenoquine for inhibition of two therapeutically relevant proteases: host TMPRSS2 and SARS-CoV-2 main protease (Mpro) [1]. The compound exhibited nearly equivalent TMPRSS2 inhibitory activity relative to tafenoquine, yet was entirely deficient in Mpro inhibition, whereas tafenoquine potently inhibited both enzymes [1]. This represents a qualitative selectivity difference rather than a mere potency shift.

TMPRSS2 inhibition SARS-CoV-2 Mpro target selectivity

Structural Differentiation: Free 8-Amine vs. N-Alkylamino Side Chain as the Basis for Divergent Pharmacological Profiles

The compound lacks the N4-(4-amino-1-methylbutyl)pentane-1,4-diamine side chain present in tafenoquine (CAS 106635-80-7), resulting in a molecular weight of 378.35 Da versus 463.49 Da for tafenoquine free base . This structural simplification eliminates the secondary amine and terminal primary amine functionalities that contribute to tafenoquine's extended pharmacokinetic half-life (14-28 days) and CYP2D6-dependent metabolic activation [1]. The 5-(3-trifluoromethylphenoxy) substituent at position 5, combined with the free 8-amino group, defines the minimal pharmacophore of the 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline class that was foundational to the discovery of WR 225448 and subsequently tafenoquine [2].

8-aminoquinoline scaffold structure-activity relationship tafenoquine intermediate

Procurement-Relevant Purity: Batch-Certified Analytical Specifications from Multiple Suppliers

Commercially available batches of 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine are supplied with verified purity ranging from 95% to 99% depending on the vendor . Bidepharm supplies the compound at standard purity of 95% with batch-specific quality control reports including NMR, HPLC, and GC analyses . Other suppliers including Chemenu (97% purity, catalog CM224514) and LookChem (99% purity, available in 10 g and 1 kg quantities) offer higher purity grades for demanding synthetic applications. Fluoropharm guarantees NLT 98% purity [1]. In contrast, tafenoquine succinate (CAS 106635-81-8) is typically supplied at >98% purity for pharmaceutical research use, making direct procurement of the 8-amino intermediate at equivalent purity feasible but requiring vendor-specific verification.

chemical purity analytical certification vendor comparison

Class-Level Antimalarial Potency: 8-Aminoquinoline Core as the Basis for Blood Schizontocidal Activity

The 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline scaffold, of which this compound is the prototypical member, was identified by the Walter Reed Army Institute of Research as the core structure conferring blood schizontocidal and radical curative antimalarial activity [1]. In the seminal structure-activity series, the N-alkylamino derivative of this scaffold (WR 225448, the direct predecessor of tafenoquine) demonstrated 5-fold greater activity than primaquine in curing persistent exoerythrocytic Plasmodium cynomolgi infections in rhesus monkeys [1]. While no independent antimalarial IC50 data are available specifically for the 8-amino compound without the side chain, the scaffold class origin provides a contextual framework for understanding its role as a precursor to clinically validated antimalarials [2].

antimalarial 8-aminoquinoline blood schizontocide

Research and Industrial Application Scenarios for 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine


Synthesis of Tafenoquine and Next-Generation 8-Aminoquinoline Antimalarials

As documented in US Patent 4,617,394, this compound serves as the direct precursor (intermediate XIV) for the industrial synthesis of tafenoquine succinate (WR 238605) and related N-alkylamino derivatives [1]. The free 8-amino group undergoes reaction with phthalic anhydride followed by MCPBA oxidation, chlorination, and hydrazine-mediated deprotection to yield the final drug substance. Procurement of high-purity CAS 106635-86-3 (≥97%) is essential for laboratories and CDMOs (Contract Development and Manufacturing Organizations) engaged in tafenoquine API production or developing improved 8-aminoquinoline analogs with enhanced therapeutic indices.

Host-Directed Antiviral Research Targeting TMPRSS2

The selective TMPRSS2 inhibitory activity of this compound, demonstrated alongside tafenoquine in the Journal of Biological Chemistry (2022), supports its use as a probe molecule for studying TMPRSS2-dependent viral entry mechanisms [1]. Unlike tafenoquine, which concurrently inhibits SARS-CoV-2 Mpro, this compound allows researchers to isolate TMPRSS2-mediated effects without off-target protease inhibition. Applications include SARS-CoV-2, influenza virus, and other respiratory virus entry studies where TMPRSS2 priming of the viral spike protein is a critical step.

Structure-Activity Relationship (SAR) Studies on 8-Aminoquinoline Scaffolds

The compound represents the minimal pharmacophore of the clinically validated 8-aminoquinoline antimalarial class [1]. Medicinal chemistry groups can use this intermediate as a diversification point for synthesizing focused libraries of N-substituted analogs, exploring variations in side chain length, amine substitution, and linker chemistry to modulate pharmacokinetic properties, CYP2D6 dependence, and hemolytic toxicity in G6PD-deficient models. The Bull. WHO (1981) reference establishes that this scaffold class yields compounds with up to 5-fold potency gains over primaquine, providing a rational basis for library design.

Analytical Reference Standard for Tafenoquine Impurity Profiling

As the penultimate synthetic intermediate in the patented tafenoquine process, this compound may appear as a process-related impurity or degradation product in tafenoquine API [1]. Quality control laboratories and pharmaceutical analytical departments can procure CAS 106635-86-3 at certified purity (≥98%, with NMR/HPLC/GC documentation) to serve as a reference standard for HPLC impurity methods, forced degradation studies, and batch release testing of tafenoquine drug substance and drug product.

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